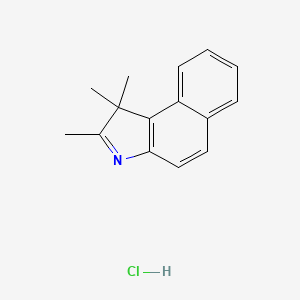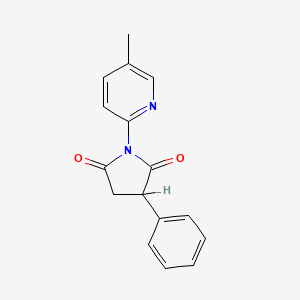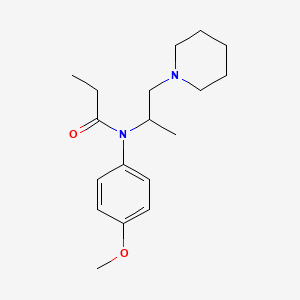
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound is classified as a propionanilide derivative and has been studied for its various chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: The compound has shown potential as an analgesic and anesthetic agent in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This interaction leads to changes in cellular signaling pathways, resulting in the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide
- N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide
- N-(1-Methyl-2-piperidinoethyl)-N-phenylpropanamide
Uniqueness
N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
95695-61-7 |
|---|---|
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-18(21)20(16-8-10-17(22-3)11-9-16)15(2)14-19-12-6-5-7-13-19/h8-11,15H,4-7,12-14H2,1-3H3 |
Clé InChI |
XSZLMFQKBDWSEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


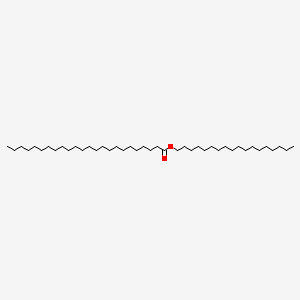


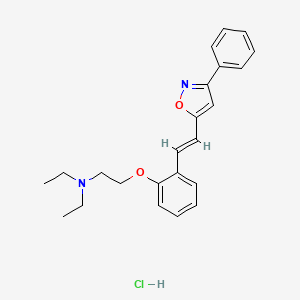

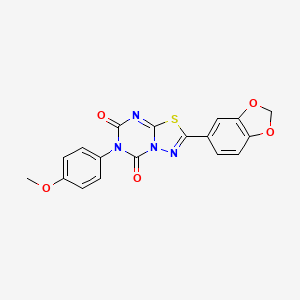
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

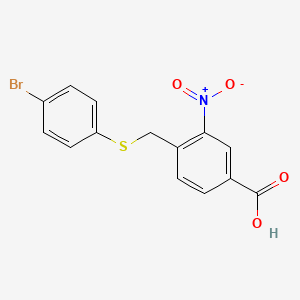
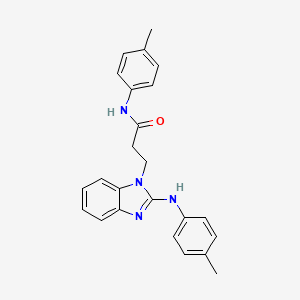
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
